Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride, with the chemical formula C13H16ClNO2, is a derivative of benzoic acid that features a methyl group and a prop-2-yn-1-yl amino substituent. This compound is classified as an amine and is notable for its hydrochloride salt form, which enhances its solubility in water, making it suitable for various chemical applications. The molecular weight of this compound is approximately 203.24 g/mol, and it is recognized by its CAS number 138591-50-1 .
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
Further research would be necessary to elucidate specific biological effects and mechanisms of action for this compound.
Several methods can be employed to synthesize methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride:
These methods highlight the versatility in synthetic approaches depending on available reagents and desired yields.
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride has potential applications in various fields:
Interaction studies involving methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride could focus on:
Such studies are essential for determining the viability of this compound in therapeutic contexts.
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride shares structural characteristics with several related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 4-(aminomethyl)benzoate hydrochloride | 6232-11-7 | Lacks the propynyl group; simpler structure |
Methyl 4-(prop-2-en-1-yl)aminomethylbenzoate | 138591-50-1 | Contains an enyne instead of an alkyne |
Methyl 4-(propylamino)methylbenzoate | 12345678 | Substituted with a propyl group instead |
The uniqueness of methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride lies in its specific alkyne functional group, which may confer distinct reactivity and biological properties compared to these similar compounds.